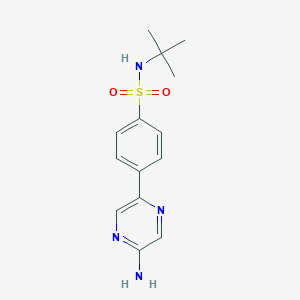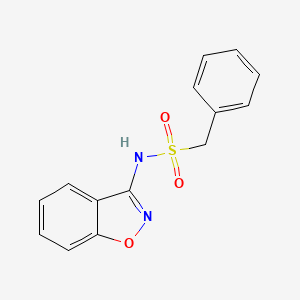
4-(5-aminopyrazin-2-yl)-N-(tert-butyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves complex organic reactions. For compounds similar to 4-(5-aminopyrazin-2-yl)-N-(tert-butyl)benzenesulfonamide, methods include coupling reactions and the use of tert-butyllithium for rearrangements. For example, Jeon et al. (1998) described a synthesis involving rearrangement of the benzoyl groups in pyrazole derivatives using tert-butyllithium (Jeon, Yu, Yun, & Ryu, 1998). Knight et al. (2008) discussed a synthesis route from polylithiated C(α),N-carbo-tert-butoxyhydrazones to yield similar benzenesulfonamides (Knight, Brown, Overby, Beam, & Camper, 2008).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives, including this compound, is characterized by the presence of aromatic rings, sulfonamide groups, and substituents that influence the compound's physical and chemical properties. Studies like those by Balu & Gopalan (2013) provide insights into the crystalline structure of related benzenesulfonamides, emphasizing π-π interactions and hydrogen bonding in forming molecular networks (Balu & Gopalan, 2013).
Chemical Reactions and Properties
Benzenesulfonamide derivatives engage in various chemical reactions, including condensation, cyclization, and electrophilic substitutions, depending on the functional groups attached to the core structure. The work by Sowrirajan et al. (2022) on synthesizing and studying derivatives from 4-bromobenzaldehyde and sulfadiazine highlights the complex reactions these compounds can undergo, including their spectroscopic and computational analysis (Sowrirajan, Elangovan, Ajithkumar, & Manoj, 2022).
properties
IUPAC Name |
4-(5-aminopyrazin-2-yl)-N-tert-butylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-14(2,3)18-21(19,20)11-6-4-10(5-7-11)12-8-17-13(15)9-16-12/h4-9,18H,1-3H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORJXIPAZFPOQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-4-fluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5515434.png)
![4-fluoro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5515438.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5515458.png)

![8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5515468.png)
![11-(2-furyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5515471.png)
![4-{[5-allyl-6-methyl-2-(methylthio)-4-pyrimidinyl]amino}benzoic acid](/img/structure/B5515479.png)

![methyl 4-{[(2-benzoylhydrazino)carbonothioyl]amino}benzoate](/img/structure/B5515490.png)
![(4aS*,8aR*)-1-(3-methylbutyl)-6-[3-(6-oxo-1,6-dihydropyridazin-3-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5515493.png)

![2-isobutyl-8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5515515.png)
